Dibutylphosphoramidic dichloride
Description
Dibutylphosphoramidic dichloride is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms, two butyl groups, and an amino group. Its general molecular formula is C₈H₁₈Cl₂NOP, with a molecular weight of approximately 262.10 g/mol. Structurally, it belongs to the phosphoramidic dichloride family, where the phosphorus center exhibits a +5 oxidation state, enabling reactivity with nucleophiles such as alcohols, amines, and thiols. This compound is primarily used as an intermediate in organic synthesis, particularly for constructing phosphorus-containing ligands, agrochemicals, or pharmaceuticals .
The dichloride groups confer high electrophilicity, making it a versatile reagent for substitution reactions. Its butyl substituents introduce steric bulk, which can modulate reactivity and solubility compared to shorter-chain analogs like diethyl or dimethyl derivatives.
Properties
Molecular Formula |
C8H18Cl2NOP |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
N-butyl-N-dichlorophosphorylbutan-1-amine |
InChI |
InChI=1S/C8H18Cl2NOP/c1-3-5-7-11(8-6-4-2)13(9,10)12/h3-8H2,1-2H3 |
InChI Key |
DBNUMRHHURKIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylphosphoramidic dichloride can be synthesized through the reaction of dibutylamine with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+2C4H9NH2→(C4H9NH)2POCl2+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Dibutylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidates and phosphoramides.
Hydrolysis: In the presence of water, it hydrolyzes to form dibutylphosphoramidic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under ambient conditions.
Major Products:
Phosphoramidates: Formed from the reaction with alcohols.
Phosphoramides: Formed from the reaction with amines.
Dibutylphosphoramidic Acid: Formed from hydrolysis.
Scientific Research Applications
Dibutylphosphoramidic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.
Materials Science: It can be used in the preparation of flame retardants and plasticizers.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which dibutylphosphoramidic dichloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles such as oxygen, nitrogen, and sulfur atoms.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., butyl) increase molecular weight and steric hindrance, reducing solubility in polar solvents like water but enhancing compatibility with nonpolar organic solvents .
- Reactivity Trends : Shorter chains (e.g., methyl, ethyl) exhibit higher electrophilicity due to reduced steric shielding of the phosphorus center, facilitating faster nucleophilic substitution reactions .
Diethylphosphoramidic Dichloride
- Reactivity : Reacts with nucleophiles (e.g., alcohols, amines) to form phosphoramidate esters or amides. Used in Suzuki-Miyaura cross-coupling reactions as a ligand precursor .
- Applications: Intermediate in pesticide synthesis (e.g., organophosphate insecticides) and pharmaceutical active ingredients .
Dipropylphosphoramidic Dichloride
Dimethylphosphoramidic Dichloride
This compound (Inferred)
- Reactivity : Expected to exhibit slower reaction rates due to steric hindrance from butyl groups. Ideal for controlled, stepwise syntheses.
- Applications : Likely used in surfactants or lipid-soluble prodrugs due to enhanced lipophilicity .
Physical Properties and Stability
Notes:
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